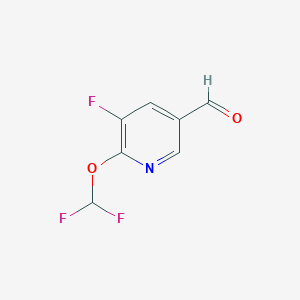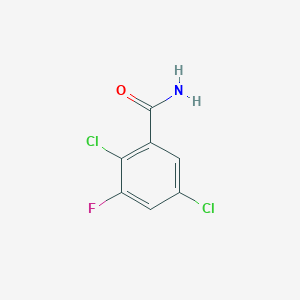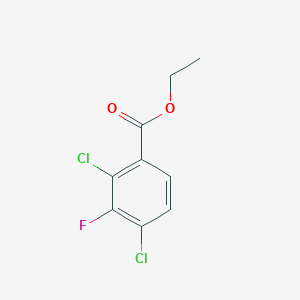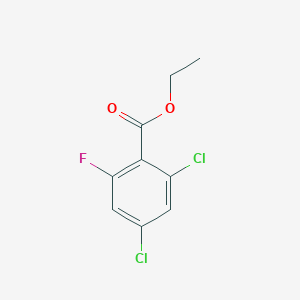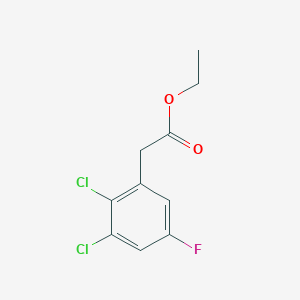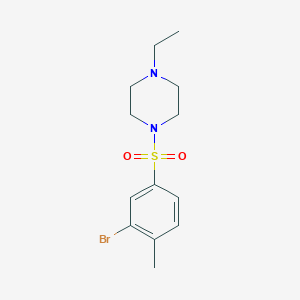
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine
Übersicht
Beschreibung
The compound “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” is likely a derivative of piperazine, which is a common moiety in medicinal chemistry and drug discovery . Piperazine derivatives often exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” would likely consist of a piperazine ring substituted at one nitrogen with an ethyl group and at the other nitrogen with a sulfonyl group, which is further substituted with a 3-bromo-4-methylphenyl group .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine and its derivatives show promising antibacterial properties. For instance, compounds synthesized from aralkyl/aryl carboxylic acids exhibited significant antibacterial activity. These compounds were structurally verified through spectral data, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Similarly, compounds including sulfamoyl and 1,3,4-oxadiazole derivatives demonstrated moderate to excellent inhibitory effects against bacteria in a study, further solidifying the antibacterial potential of these derivatives (Rehman et al., 2019).
Anticancer Applications
A series of triazene-substituted sulfamerazine derivatives, including variations of the compound , exhibited inhibitory activities against acetylcholinesterase and human carbonic anhydrases, enzymes relevant in cancer pathology. The inhibitory effects were significant, suggesting the potential of these derivatives in cancer treatment or as supportive therapeutic agents (Bilginer et al., 2020).
Enzyme Inhibitory Applications
Compounds structurally related to 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine were synthesized and tested for their inhibitory activity against urease enzyme, a target in various medical conditions. One derivative was found to be the most active, indicating the potential of these compounds in enzyme inhibition (Rehman et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIREXKMNLGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




